

2-Bromo-5-fluorobenzamide safety and handling precautions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-5-fluorobenzamide**

Cat. No.: **B092496**

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **2-Bromo-5-fluorobenzamide** for Laboratory Professionals

Introduction

2-Bromo-5-fluorobenzamide (CAS No. 1006-34-4) is a halogenated aromatic amide increasingly utilized as a key building block in medicinal chemistry and materials science.^[1] Its structural motifs are prevalent in the development of novel pharmaceutical agents and functional materials. However, as with many halogenated aromatic compounds, its unique reactivity necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the safety and handling precautions for **2-Bromo-5-fluorobenzamide**, grounding best practices in the principles of chemical causality and risk mitigation.

Chemical and Physical Properties

A foundational element of safe handling is understanding a substance's physical characteristics, which dictate its behavior under various laboratory conditions. While comprehensive experimental data for **2-Bromo-5-fluorobenzamide** is not extensively published, its properties can be inferred from available data sheets and its structural class.

Property	Data	Source(s)
CAS Number	1006-34-4	[2] [3] [4]
Molecular Formula	C ₇ H ₅ BrFNO	[3] [4]
Molecular Weight	218.02 g/mol	[3] [4]
Appearance	Typically a solid (powder/crystalline)	Inferred
Melting/Boiling Point	Data not consistently available	[3] [4]
Solubility	Data not available; likely soluble in organic solvents	Inferred

Causality Insight: The compound is a solid at room temperature, which presents a primary risk of aerosolization of fine dust during handling. This directly informs the requirement for handling within a chemical fume hood and the potential need for respiratory protection.[\[5\]](#)

Hazard Identification and GHS Classification

2-Bromo-5-fluorobenzamide is classified as a hazardous substance. The following GHS classifications have been reported, though they may vary slightly between suppliers. It is imperative to consult the specific Safety Data Sheet (SDS) for the batch in use.[\[5\]](#)[\[6\]](#)

Hazard Class	Category	Hazard Statement	Source(s)
Acute Toxicity (Oral)	Category 4	H302: Harmful if swallowed	[5]
Acute Toxicity (Dermal)	Category 4	H312: Harmful in contact with skin	[5]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	[5][6][7]
Serious Eye Damage/Irritation	Category 2 / 2A	H319: Causes serious eye irritation	[5][6][7]
Acute Toxicity (Inhalation)	Category 4	H332: Harmful if inhaled	
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation	[5][7]

Expert Analysis: The hazard profile is typical for a multi-halogenated aromatic compound. The bromine and fluorine atoms, along with the amide group, contribute to its irritant properties. The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact.[7] Ingestion is a risk in cases of poor laboratory hygiene.

Toxicological Profile and Routes of Exposure

While a complete toxicological profile has not been fully investigated, the known hazards point to specific risks upon exposure.[6][8]

- Inhalation: Inhalation of dust may cause irritation to the respiratory tract.[5][8] Symptoms can include coughing, shortness of breath, and discomfort. Due to its classification as "harmful if inhaled," significant exposure could lead to more severe systemic effects.
- Skin Contact: Direct contact with the skin will cause irritation, characterized by redness, itching, and potential inflammation.[6][7] As a substance harmful in contact with skin, prolonged exposure or absorption through compromised skin could be dangerous.

- Eye Contact: The compound is a serious eye irritant.[5][7] Contact can cause redness, pain, and potential damage to the cornea if not promptly and thoroughly flushed.
- Ingestion: Ingestion is harmful and may lead to gastrointestinal irritation, nausea, and vomiting.[6][8]

Self-Validating System: The consistent reporting of irritation across multiple exposure routes in SDS from various suppliers validates the need for comprehensive personal protective equipment (PPE) that provides a barrier for skin, eyes, and the respiratory system.

Exposure Controls and Personal Protective Equipment (PPE)

Mitigating exposure is achieved through a combination of engineering controls and appropriate PPE. The causality is clear: prevent the chemical from coming into contact with the body.[9]

Engineering Controls

- Chemical Fume Hood: All handling of **2-Bromo-5-fluorobenzamide** powder, including weighing and transfers, must be conducted in a properly functioning chemical fume hood to control the inhalation hazard.[5][6]
- Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their proximity is critical for effective first aid in the event of an accidental exposure.[9]
- Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts outside the primary engineering controls.[7]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical.[10]

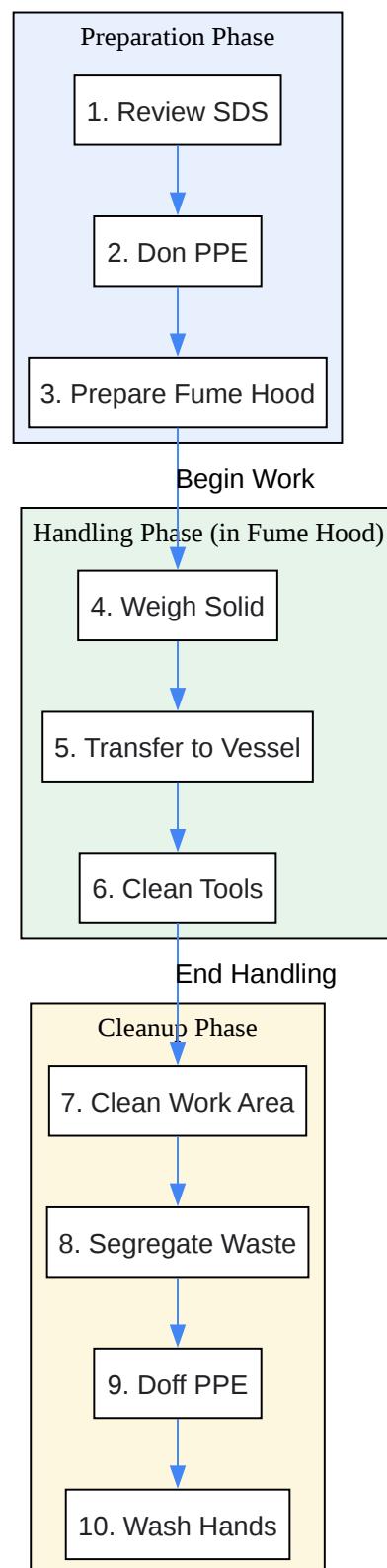
PPE Type	Specification	Rationale and Causality	Source(s)
Eye and Face Protection	Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.	Protects against dust particles and splashes, preventing serious eye irritation. Standard safety glasses do not provide an adequate seal.	[11][12]
Skin Protection	Chemical-resistant gloves (e.g., Nitrile rubber). A lab coat (preferably chemically resistant) and closed-toe shoes are required.	Prevents skin contact, which causes irritation. Glove material should be checked for compatibility with any solvents used.	[10][11]
Respiratory Protection	Not typically required if work is performed within a certified chemical fume hood. If the fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., P100) must be used.	Prevents inhalation of airborne dust, which can cause respiratory tract irritation and may be harmful.	[6][11]

Trustworthiness: This multi-layered PPE protocol ensures redundancy in safety. Even if a primary barrier fails (e.g., a small spill on the bench), the PPE protects the user from direct contact.

Standard Operating Procedure for Safe Handling

This protocol outlines the step-by-step methodology for safely handling powdered **2-Bromo-5-fluorobenzamide**.

Preparation


- Review SDS: Before beginning work, thoroughly read and understand the Safety Data Sheet.
- Assemble PPE: Don all required PPE as specified in Section 4.2.[10]
- Prepare Work Area: Ensure the chemical fume hood is operational and the sash is at the appropriate height. The work surface should be clean and uncluttered.[11]
- Assemble Equipment: Place all necessary equipment (spatulas, weigh boats, glassware, waste container) inside the fume hood to minimize movement in and out of the controlled space.

Weighing and Transfer

- Aliquot the Chemical: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of powder to a weigh boat on a tared balance.
- Minimize Dust: Perform all transfers slowly and deliberately to avoid creating airborne dust. Do not pour the powder from a height.
- Close Container: Immediately and securely close the primary container after dispensing.
- Transfer to Reaction Vessel: Carefully add the weighed powder to the reaction vessel. If using a solvent, add it slowly to the solid to prevent splashing.
- Decontaminate Tools: Clean the spatula and any other contaminated tools with an appropriate solvent. Dispose of the contaminated cleaning materials into a designated solid hazardous waste container.

Post-Handling

- Clean Work Area: Decontaminate the work surface within the fume hood.
- Waste Disposal: Ensure all chemical waste and contaminated disposables are placed in a clearly labeled, sealed hazardous waste container.
- Remove PPE: Remove gloves and lab coat before leaving the laboratory.
- Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.

[Click to download full resolution via product page](#)

Caption: Workflow for Safe Handling of Powdered Reagents.

Storage and Incompatibility

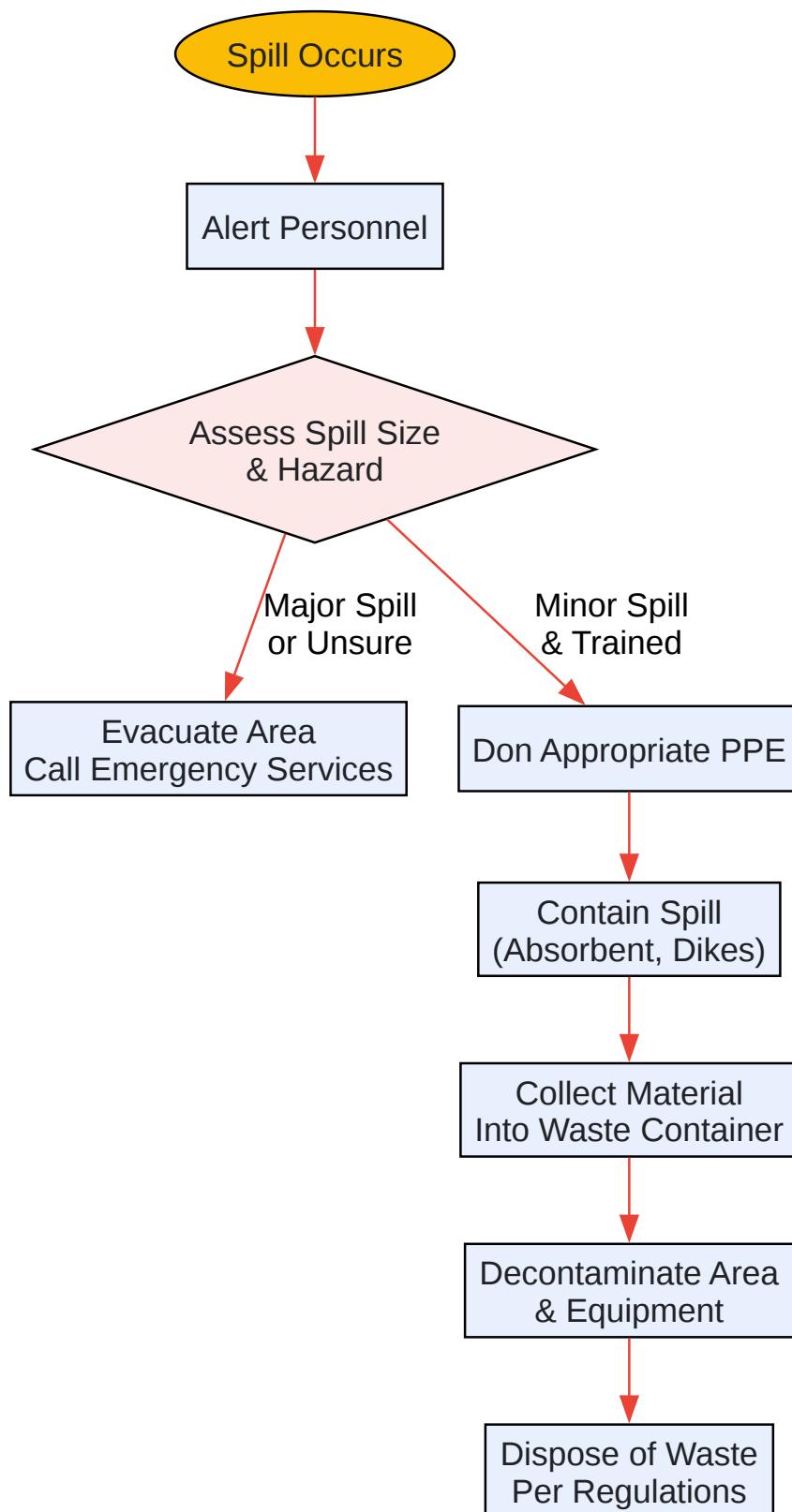
Proper storage is crucial to maintaining the chemical's integrity and preventing hazardous reactions.[\[9\]](#)[\[13\]](#)

- Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area. [\[5\]](#)[\[6\]](#) Keep away from heat, sparks, and open flames.[\[8\]](#) Some sources recommend storage under an inert atmosphere, indicating potential sensitivity to air or moisture.[\[5\]](#)
- Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[\[6\]](#)[\[8\]](#)
 - Causality: Strong oxidizing agents can react exothermically with the amide functional group, creating a fire or explosion hazard. Strong bases can hydrolyze the amide bond, leading to degradation and potentially hazardous side reactions.

Emergency Procedures

A pre-planned response to emergencies is essential for minimizing harm.[\[14\]](#)

First Aid Measures


Exposure Route	First Aid Protocol	Source(s)
Inhalation	Move the victim to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.	[5][6]
Skin Contact	Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.	[5][6]
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.	[5][6]
Ingestion	Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.	[5][6]

Accidental Release Measures (Spills)

The response to a spill depends on its size and location. For any major spill, or if you are unsure, evacuate the area and call emergency personnel.[15][16]

- Ensure Personal Protection: Do not attempt to clean a spill without the appropriate PPE, including respiratory protection if necessary.[14]

- Containment: Prevent further spread of the powder. Use a spill kit with inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.[\[14\]](#)
- Cleanup: Carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal. Do not use water to clean up the dry material as this may create a slurry that is more difficult to manage.
- Decontamination: After the bulk material is removed, decontaminate the area with a suitable solvent, followed by soap and water.
- Disposal: All contaminated materials and cleanup debris must be disposed of as hazardous waste.[\[14\]](#)

[Click to download full resolution via product page](#)

Caption: Decision workflow for responding to a chemical spill.

Waste Disposal

All waste containing **2-Bromo-5-fluorobenzamide**, including contaminated lab supplies and spill cleanup materials, must be treated as hazardous waste.

- Procedure: Collect waste in a clearly labeled, sealed, and compatible container. Do not mix with incompatible waste streams.[\[9\]](#)
- Disposal Method: Arrange for disposal through a licensed professional waste disposal service. Brominated organic compounds should not be incinerated in facilities lacking appropriate scrubbers to handle the formation of acidic gases (HBr) and other hazardous by-products.[\[17\]](#)[\[18\]](#)

References

- ChemWhat. (n.d.). 2-Bromo-N-propyl-5-fluorobenzamide CAS#: 951884-10-9.
- PubChem. (n.d.). 2-Bromo-5-fluorobenzaldehyde.
- Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination.
- Reagents. (2023, August 22). 10 Tips for Safely Storing and Handling Laboratory Reagents, Stains & Indicator Solutions.
- U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
- Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage.
- University of Wollongong. (n.d.). Chemical Spill procedure.
- National Institutes of Health. (n.d.). 2-Bromo-5-fluorobenzaldehyde.
- University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
- New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
- Miami University. (n.d.). Chemical Spill - Emergency Procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. 2-Bromo-5-fluorobenzamide | 1006-34-4 [sigmaaldrich.com]
- 3. 2-Bromo-5-fluorobenzamide - CAS:1006-34-4 - Sunway Pharm Ltd [3wpharm.com]
- 4. 2-BROMO-5-FLUOROBENZAMIDE CAS#: [m.chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. documents.uow.edu.au [documents.uow.edu.au]
- 16. Chemical Spill - Emergency Procedures | Miami University [miamioh.edu]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- To cite this document: BenchChem. [2-Bromo-5-fluorobenzamide safety and handling precautions]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092496#2-bromo-5-fluorobenzamide-safety-and-handling-precautions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com